molecular formula C13H26N2S2 B1583493 Hexamethyleneammonium Hexamethylenedithiocarbamate CAS No. 2608-11-9

Hexamethyleneammonium Hexamethylenedithiocarbamate

Cat. No.: B1583493
CAS No.: 2608-11-9
M. Wt: 274.5 g/mol
InChI Key: CIPHOUPBLAOEKY-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

This compound has a molecular weight of 198.30500 and an exact mass of 197.03088602 . It has a polar surface area (PSA) of 74.13000 and a logP value of 2.01500 . The density of the compound is 1.154g/cm3 . It has a boiling point of 242.7ºC and a flash point of 100.6ºC .

Scientific Research Applications

Conformational Studies and Helix Induction

1H-Azepine derivatives have been explored for their ability to induce specific molecular conformations. For instance, 1H-azepine-4-amino-4-carboxylic acid, a related compound, has been synthesized and used in conformational studies. This derivative, identified as Azn, exhibits a significant helicogenic effect, potentially useful in the design of peptides and proteins with specific three-dimensional structures (Pellegrino et al., 2012).

Synthesis of Novel Compounds

Azepine compounds play a crucial role in the synthesis of novel chemical entities. For example, 1H-azepine and its derivatives have been used as starting materials or intermediates in the synthesis of various heterocyclic compounds. These processes often involve complex reactions and are important for creating new molecules with potential applications in materials science and pharmacology (Guerrero et al., 2014).

Structural Analysis and Crystallography

The structural analysis of azepine derivatives has been a subject of research in crystallography. Studies on compounds like 10,11-Dihydrocarbamazepine-acetic acid have provided insights into hydrogen bonding and molecular arrangements in solid states. This kind of research is vital for understanding the physical properties of these compounds and their potential applications in various fields (Johnston et al., 2006).

Functionalization and Polymer Synthesis

Azepine derivatives are utilized in the functionalization of organic molecules and the synthesis of polymers. For instance, studies have shown the ability of hexahydro-2H-azepin-2-ones to form polymers similar to nylon 6, which can be modified through the nature and position of the lactam substituent. This research highlights the utility of azepine derivatives in creating new materials with tailored properties (Overberger et al., 1972).

Catalysis and Organic Reactions

Research into azepine derivatives has also focused on their use in catalysis and organic reactions. For example, the development of carbocation-initiated cascade reactions using azepine derivatives has been explored. These studies are significant for advancing synthetic methodologies in organic chemistry, leading to the efficient production of complex molecules (Li et al., 2018).

Safety and Hazards

This compound is classified as dangerous and can cause skin irritation . Safety measures should be taken when handling this compound, including avoiding inhalation or contact with skin and eyes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H-Azepine-1-carbodithioic acid, hexahydro-, compd. with hexahydro-1H-azepine (1:1) involves the reaction between hexahydro-1H-azepine and carbon disulfide in the presence of sodium hydroxide to form 1H-Azepine-1-carbodithioic acid, hexahydro-. The resulting product is then reacted with hexahydro-1H-azepine to form the final compound.", "Starting Materials": [ "Hexahydro-1H-azepine", "Carbon disulfide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Hexahydro-1H-azepine is reacted with carbon disulfide in the presence of sodium hydroxide to form 1H-Azepine-1-carbodithioic acid, hexahydro-.", "Step 2: The resulting product from step 1 is then reacted with hexahydro-1H-azepine in a 1:1 ratio to form the final compound." ] }

CAS No.

2608-11-9

Molecular Formula

C13H26N2S2

Molecular Weight

274.5 g/mol

IUPAC Name

azepane-1-carbodithioate;azepan-1-ium

InChI

InChI=1S/C7H13NS2.C6H13N/c9-7(10)8-5-3-1-2-4-6-8;1-2-4-6-7-5-3-1/h1-6H2,(H,9,10);7H,1-6H2

InChI Key

CIPHOUPBLAOEKY-UHFFFAOYSA-N

SMILES

C1CCCNCC1.C1CCCN(CC1)C(=S)S

Canonical SMILES

C1CCC[NH2+]CC1.C1CCCN(CC1)C(=S)[S-]

2608-11-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexamethyleneammonium Hexamethylenedithiocarbamate
Reactant of Route 2
Hexamethyleneammonium Hexamethylenedithiocarbamate
Reactant of Route 3
Hexamethyleneammonium Hexamethylenedithiocarbamate
Reactant of Route 4
Hexamethyleneammonium Hexamethylenedithiocarbamate
Reactant of Route 5
Hexamethyleneammonium Hexamethylenedithiocarbamate
Reactant of Route 6
Hexamethyleneammonium Hexamethylenedithiocarbamate

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